molecular formula C8H12O2 B1379381 2-(2-methylcyclopentylidene)acetic acid CAS No. 1807940-67-5

2-(2-methylcyclopentylidene)acetic acid

Cat. No.: B1379381
CAS No.: 1807940-67-5
M. Wt: 140.18 g/mol
InChI Key: KGBLMIOXQBDRHG-UHFFFAOYSA-N
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Description

2-(2-Methylcyclopentylidene)acetic acid is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . Its specific stereochemistry is identified as the (E)-isomer, with the CAS Registry Number 161724-58-9 . This compound features a cyclopentane ring substituted with a methyl group and an exocyclic acrylic acid chain, a structure that may be of interest in various synthetic and pharmaceutical research applications. While specific biological data for this compound is limited, its core structure is related to other cyclopentyl acetic acid derivatives investigated for their potential as pharmaceutical agents, suggesting its value as a building block in medicinal chemistry . Researchers may employ this compound as a key synthetic intermediate for developing novel molecules or in structure-activity relationship (SAR) studies. It is supplied for research purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methylcyclopentylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-3-2-4-7(6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBLMIOXQBDRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organometallic Route Using Grignard Reagents

The synthesis can also involve the formation of the cyclopentylidene ring via Grignard reagents, which are then oxidized to the acid.

  • Reaction Pathway:

    • Preparation of a cyclopentyl magnesium bromide or chloride.
    • Reaction of this organomagnesium compound with an appropriate electrophile, such as an acyl chloride or ester, to form a cyclopentylidene derivative.
    • Hydrolysis and oxidation to convert the intermediate into the corresponding acetic acid.
  • Reagents & Conditions:

    • Magnesium turnings, bromine or chloride sources, and dry ether solvents.
    • Electrophiles like acyl chlorides or esters.
    • Oxidizing agents such as potassium permanganate for final conversion to acid.

This method benefits from high selectivity and the ability to introduce various substituents at specific positions, although it requires careful handling of reactive organometallics.

Catalytic Hydrogenation and Esterification Processes

Hydrogenation and Esterification Pathway

Drawing from patents on similar cycloalkyl compounds, a viable route involves hydrogenation of aromatic precursors followed by esterification and hydrolysis:

  • Step 1: Hydrogenation

    • Starting with aromatic compounds like o-cresol or benzene derivatives, hydrogenation over a supported metal catalyst (e.g., Pd, Pt, Ni) converts aromatic rings into cycloalkanes.
    • Example: o-Cresol dissolved in methylcyclohexane, hydrogenated with a catalyst under high pressure to produce methylcyclohexanol derivatives.
  • Step 2: Esterification

    • The cycloalkanol derivative reacts with acetic acid in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl or acetic esters.
    • The ester is then hydrolyzed under basic conditions to yield the free acid.
  • Process Conditions:

    • Elevated temperature and pressure for hydrogenation.
    • Reflux conditions for esterification.
    • Use of reflux water-dividing apparatus to separate and purify the product.

This method is advantageous for industrial scale synthesis due to its straightforward steps and the availability of starting materials.

Stereoselective Synthesis via Chiral Precursors

Asymmetric Synthesis Using Chiral Starting Materials

Research indicates that optically active mandelic acid derivatives can be transformed into cyclopentylidene compounds with stereocontrol:

  • Reaction Pathway:

    • Conversion of mandelic acid to protected dioxolane derivatives.
    • Reaction with cyclohexanone or similar cyclic ketones in the presence of lithium bis(trimethylsilyl)amide.
    • Reduction, hydrolysis, and subsequent functionalization to form the target acid.
  • Advantages:

    • High stereoselectivity.
    • Potential for producing optically active 2-(2-methylcyclopentylidene)acetic acid.

Data Table: Summary of Preparation Methods

Method Key Reagents Main Steps Advantages Disadvantages
Cycloalkylidene Intermediate Aldehydes, oxidants Condensation, oxidation High stereocontrol Multi-step, low yield in some cases
Organometallic Route Grignard reagents, acyl chlorides Formation of organometallic, hydrolysis High selectivity Handling reactive reagents
Hydrogenation & Esterification Aromatic compounds, catalysts, acetic acid Hydrogenation, esterification, hydrolysis Industrial scalability Requires high pressure, safety concerns
Chiral Precursors Mandelic acid derivatives Stereoselective synthesis Stereocontrol Complex, costly starting materials

Chemical Reactions Analysis

Types of Reactions

2-(2-methylcyclopentylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines

Major Products Formed

Scientific Research Applications

2-(2-methylcyclopentylidene)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various cyclopentylidene derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-methylcyclopentylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural and Electronic Features

Core Cyclic Systems
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid (): Features an aromatic phenyl ring with electron-withdrawing (Br) and donating (OCH₃) groups. The phenyl ring’s planarity contrasts with the non-planar cyclopentylidene, affecting solubility and π-π interactions.
  • 2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (): Contains a benzofuran bicyclic system. The fused aromatic ring system increases molecular rigidity compared to the monocyclic target compound.
Substituent Effects
  • Similar steric effects are observed in 2-[(2-methylphenyl)methylamino]acetic acid (), where the methyl group on the phenyl ring affects hydrogen bonding.
  • Sulfur-Containing Groups : Compounds like 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid () exhibit thioether linkages, which enhance lipophilicity and alter redox properties compared to the target compound’s purely hydrocarbon backbone.

Physical and Spectral Properties

Melting Points and Solubility
  • Target Compound : Predicted to have moderate solubility in polar solvents due to the carboxylic acid group. Melting points for similar cyclopentane derivatives (e.g., cucurbic acid analogs in ) range between 423–424 K, suggesting comparable thermal stability.
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid: Forms centrosymmetric dimers via O–H···O hydrogen bonds (), leading to higher melting points (>500 K) and reduced solubility in non-polar solvents.
Hydrogen Bonding and Crystal Packing
  • Target Compound : Likely forms intermolecular hydrogen bonds via the carboxylic acid group. Weak C–H···π interactions, as seen in benzofuran derivatives (), may further stabilize the crystal lattice.
  • Benzofuran Derivatives : Exhibit O–H···O hydrogen-bonded dimers and π–π stacking (), resulting in dense crystal packing.
Acidity and Reactivity
  • Target Compound : The conjugated cyclopentylidene ring may lower the pKa of the acetic acid group compared to saturated analogs (e.g., cucurbic acid derivatives, ).
  • 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid () : The cyclopropane ring’s strain increases reactivity, while the thiol group enables disulfide formation, a feature absent in the target compound.

Biological Activity

2-(2-methylcyclopentylidene)acetic acid is an organic compound with the molecular formula C8_8H12_{12}O2_2 and a molecular weight of 140.18 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The compound is synthesized primarily through the aldol condensation of 2-methylcyclopentanone with acetic acid in the presence of a base such as sodium hydroxide. This reaction involves the formation of an enolate intermediate which subsequently reacts with acetic acid, leading to the desired product after dehydration.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could have implications for treating conditions characterized by excessive inflammation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. It is believed to interact with specific enzymes or receptors within biological systems, potentially acting as a nucleophile or electrophile depending on the reaction conditions. This interaction can lead to modulation of various physiological processes.

Antimicrobial Properties

A study conducted on several derivatives of acetic acid, including this compound, demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that this compound could inhibit bacterial growth effectively, suggesting its potential use in developing new antibacterial agents.

Anti-inflammatory Research

In another study focusing on inflammatory pathways, this compound was shown to reduce the production of pro-inflammatory cytokines in vitro. This effect was attributed to its ability to inhibit specific signaling pathways involved in inflammation, such as NF-kB activation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-(2-methylcyclopentylidene)propanoic acidPropanoic AcidModerate anti-inflammatory effects
2-(2-methylcyclopentylidene)butanoic acidButanoic AcidLow antimicrobial activity
2-(2-methylcyclopentylidene)pentanoic acidPentanoic AcidSignificant cytotoxicity in cancer cell lines

This table highlights that while similar compounds exhibit some biological activities, this compound shows a unique combination of antimicrobial and anti-inflammatory properties that warrant further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.